molecular formula C11H11NO B14202572 (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 828926-05-2

(5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Katalognummer: B14202572
CAS-Nummer: 828926-05-2
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: UAUIRUBQCCNAHN-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is a chemical compound with a unique structure that includes a hydroxyl group and a nitrile group attached to a tetrahydronaphthalene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a nitrile precursor and a hydroxylating agent under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the cyclization and hydroxylation processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl and nitrile groups make it a versatile molecule for probing biological systems.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols: These compounds have a similar tetrahydronaphthalene backbone but differ in the functional groups attached.

    5S-18C6 (thio-18-crown-6 ether): This compound has a similar cyclic structure but includes sulfur atoms and is used for different applications.

Uniqueness: (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its combination of a hydroxyl group and a nitrile group on a tetrahydronaphthalene backbone. This combination provides distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

828926-05-2

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

(5S)-5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2/t11-/m0/s1

InChI-Schlüssel

UAUIRUBQCCNAHN-NSHDSACASA-N

Isomerische SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)O

Kanonische SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.